1S/C6H6N2/c1-3-6-7-4-5-8(6)2/h1,4-5H,2H3
. The compound has a topological polar surface area of 17.8 Ų and a complexity of 122 . 2-Ethynyl-1-methyl-1H-imidazole is a heterocyclic organic compound characterized by its unique structure that includes an ethynyl group at the second position and a methyl group at the first position of the imidazole ring. The compound has the molecular formula and is recognized for its potential applications in various fields, including chemistry, biology, and medicine.
2-Ethynyl-1-methyl-1H-imidazole belongs to the class of imidazole derivatives, which are five-membered aromatic heterocycles containing two nitrogen atoms. These compounds are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 2-ethynyl-1-methyl-1H-imidazole typically involves multi-step procedures that introduce the ethynyl group into the imidazole framework. A common method includes:
This method allows for a high degree of control over the reaction conditions, enabling the formation of pure products.
The molecular structure of 2-ethynyl-1-methyl-1H-imidazole features:
2-Ethynyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:
The mechanism of action for 2-ethynyl-1-methyl-1H-imidazole involves its interactions with biological targets:
These interactions may lead to therapeutic effects, making it a compound of interest in drug development .
These properties make 2-ethynyl-1-methyl-1H-imidazole suitable for various applications in research and industry .
2-Ethynyl-1-methyl-1H-imidazole has several significant applications:
Imidazole derivatives constitute a cornerstone of heterocyclic chemistry due to their exceptional physicochemical properties and broad bioactivity profiles. The imidazole ring's amphoteric nature (capable of acting as both acid and base), hydrogen-bonding capacity, and aromatic character enable diverse molecular interactions critical for biological function and material design [5] [7]. This versatility is evidenced by their presence in natural biomolecules (histidine, histamine) and numerous FDA-approved drugs, including antifungals (ketoconazole), antivirals (metronidazole), and antineoplastics (temozolomide) [5]. In material science, imidazole derivatives serve as ionic liquids, corrosion inhibitors, and precursors for conductive polymers due to their electron-rich environment and thermal stability [5] [7]. The 1-methylimidazole subclass, in particular, enhances metabolic stability by blocking metabolic oxidation at the N1 position, making it a privileged scaffold for drug development [5] [8].
Table 1: Therapeutic Applications of Representative Imidazole Derivatives
Compound Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Ketoconazole | Antifungal | 1-Acetylpiperazine-substituted imidazole |
Temozolomide | Antineoplastic | Imidazotetrazinone derivative |
Zolpidem | CNS Depressant | N,N-Dimethylimidazopyridine |
Clonidine | Antihypertensive | Dichlorophenyl-imidazoline |
2-Ethynyl-1-methyl-1H-imidazole (C₆H₆N₂, CAS 37067-93-9) integrates three pharmacophoric elements into a compact 106.12 g/mol framework: a planar aromatic ring, a methyl group enhancing lipophilicity, and a terminal alkyne enabling click chemistry and metal coordination [2] [3] . Key structural features include:
Table 2: Physicochemical Properties of 2-Ethynyl-1-methyl-1H-imidazole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₆N₂ | High-resolution MS |
Molecular Weight | 106.12 g/mol | Calculated |
SMILES | CN1C=CN=C1C#C | Canonical representation |
InChI Key | BDHWWGOWOGACLG-UHFFFAOYSA-N | Standard identifier |
Hydrogen Bond Donor Count | 1 (ethynyl C-H) | Computational prediction |
Hydrogen Bond Acceptor Count | 1 (imidazole N3) | Computational prediction |
Predicted CCS ([M+H]+) | 116.8 Ų | Ion mobility spectrometry |
The synthetic exploration of ethynylimidazoles began in earnest during the 1990s with palladium-catalyzed coupling methodologies. Early routes relied on Sonogashira cross-coupling of 2-iodo-1-methyl-1H-imidazole (CAS 37067-95-1) with terminal alkynes, though yields were limited by copper-mediated homocoupling byproducts [4] [8]. The early 2000s saw innovations in protecting-group strategies, particularly for N1-unsubstituted variants like 2-ethynyl-1H-imidazole (CAS not listed, C₅H₄N₂), where regioselective N-alkylation posed challenges [10]. Three key advancements transformed this landscape:
Table 3: Evolution of Synthetic Methods for 2-Ethynylimidazoles
Time Period | Dominant Method | Typical Yield | Key Limitation |
---|---|---|---|
1990–2005 | Sonogashira coupling of 2-iodoimidazoles | 60–75% | Copper-mediated homocoupling |
2005–2015 | Microwave-enhanced Sonogashira | 80–93% | High energy input requirement |
2015–Present | Nanoparticle-catalyzed coupling | 85–97% | Catalyst synthesis complexity |
2020–Present | Direct C-H ethynylation | 45–68% | Narrow substrate scope |
The scaffold gained prominence in antiviral research following Gilead's discovery (2012–2017) that 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleotides with ethynyl-like modifications exhibited broad-spectrum activity against RNA viruses by exploiting a unique polymerase binding pocket [9]. This spurred investigations into ethynylimidazoles as isosteres for nucleobases or as metal-coordinating ligands in catalytic ProTide prodrugs [9]. Concurrently, materials science leveraged the alkyne–azide cycloadditions ("click chemistry") of derivatives like 2-ethynyl-1-methyl-1H-imidazole to create conductive metallopolymers and self-assembled monolayers (SAMs) for sensor applications [5] [7]. Current research focuses on multicomponent reactions integrating ethynylimidazoles with carbonyl partners and the development of asymmetric variants for chiral imidazole synthesis [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: